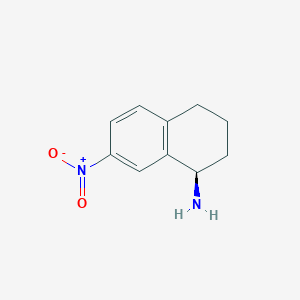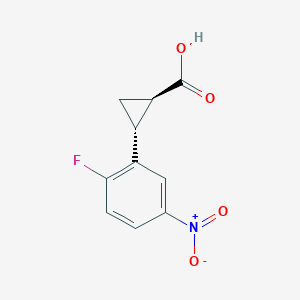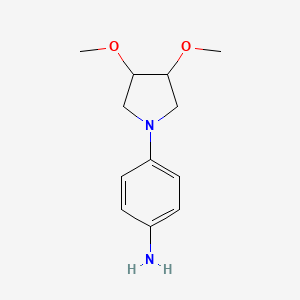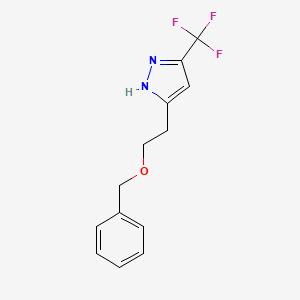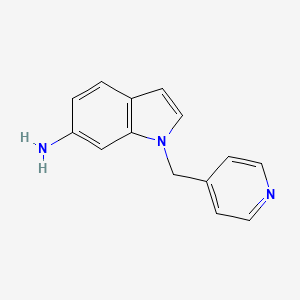![molecular formula C15H14FN3 B13346667 (1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13346667.png)
(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorobenzyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorobenzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzimidazole compounds.
科学的研究の応用
(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorobenzyl group enhances its binding affinity to target proteins, leading to modulation of biological activities. The benzimidazole core is known to interact with enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- (1-(2-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine
- (1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine
- (1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine
Uniqueness
(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methanamine is unique due to the specific position of the fluorine atom on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C15H14FN3 |
|---|---|
分子量 |
255.29 g/mol |
IUPAC名 |
[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]methanamine |
InChI |
InChI=1S/C15H14FN3/c16-12-5-3-4-11(8-12)10-19-14-7-2-1-6-13(14)18-15(19)9-17/h1-8H,9-10,17H2 |
InChIキー |
QCCGDHYCVUKKFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



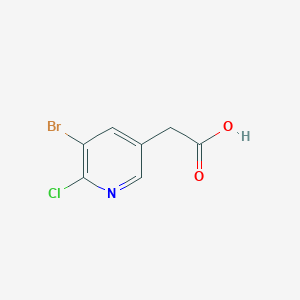

![7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
![rel-(4aR,7aR)-1-Benzyl-7a-methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one](/img/structure/B13346610.png)
